H-Asp(Obzl)-OtBu.HCl is classified as an amino acid derivative and is specifically categorized under protected amino acids used in organic synthesis and pharmaceutical research. Its unique structure allows it to serve as a precursor in various biochemical applications, particularly in the development of peptide-based drugs.
The synthesis of H-Asp(Obzl)-OtBu.HCl involves several key steps that focus on protecting the functional groups of aspartic acid to prevent unwanted reactions during subsequent chemical processes.
H-Asp(Obzl)-OtBu.HCl has a complex molecular structure characterized by its functional groups:
The compound's structure can be represented as follows:
This structure allows for selective reactions during peptide synthesis while maintaining stability against hydrolysis .
H-Asp(Obzl)-OtBu.HCl can undergo several types of chemical reactions:
The mechanism of action for H-Asp(Obzl)-OtBu.HCl primarily revolves around its role as a protected amino acid derivative. The protecting groups (benzyl and tert-butyl) prevent unwanted side reactions during peptide synthesis:
The physical and chemical properties of H-Asp(Obzl)-OtBu.HCl are critical for its application in research:
These properties make it suitable for various applications in organic synthesis and pharmaceutical research.
H-Asp(Obzl)-OtBu.HCl has a broad range of applications across different scientific fields:
H-Asp(Obzl)-OtBu·HCl (C₁₅H₂₂ClNO₄
, MW: 315.79, CAS: 52615-97-1) serves as a dual-protected aspartic acid derivative critical for orthogonal synthesis in SPPS. The benzyl (Obzl) group shields the β-carboxylic acid side chain, while the tert-butyl (OtBu) ester protects the α-carboxyl group. This allows sequential deprotection during peptide chain assembly: The acid-labile OtBu group is retained during amino-group-mediated coupling cycles, while the Obzl group remains stable under standard trifluoroacetic acid (TFA) cleavage conditions. This strategy prevents aspartimide formation and peptide backbone degradation, particularly in sequences with multiple aspartic acid residues [1] [4].
The choice between benzyl and tert-butyl esters for aspartic acid protection hinges on synthesis objectives:
Table 1: Comparative Analysis of Aspartic Acid Protecting Groups
Property | Benzyl (Obzl) | tert-Butyl (OtBu) |
---|---|---|
Deprotection Reagent | Pd-catalyzed H₂ or strong acids | Mild acids (e.g., TFA, HCl) |
Stability in SPPS | Prone to aspartimide formation | Resists base-mediated side reactions |
Orthogonality | Compatible with Fmoc strategy | Acid-labile, requires sequential deprotection |
Cost & Accessibility | Moderate | Widely available, low cost |
OtBu offers superior stability against piperidine (used for Fmoc deprotection), reducing aspartimide byproducts by >90% compared to benzyl esters [4] [6]. However, benzyl esters enable Pd-catalyzed modifications where acid sensitivity prohibits OtBu use [3].
Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl group of H-Asp(Obzl)-OtBu·HCl for amide bond formation. However, they generate reactive O-acylisourea intermediates that racemize chiral centers via oxazolone formation. Studies show racemization rates of aspartic acid derivatives can exceed 15% when coupled solely with DCC, especially in sterically hindered sequences [4].
Racemization is mitigated by triadditive coupling systems:
Table 2: Epimerization Suppression by Additives with H-Asp(Obzl)-OtBu·HCl
Coupling Reagent | Additive | Epimerization Rate (%) | Reaction Time (min) |
---|---|---|---|
DCC | None | 15–20 | 60 |
DCC | HOBt | 3–5 | 30 |
HATU | HOAt | ≤2 | 15 |
EDC | Oxyma | 1–3 | 20 |
Optimal coupling uses HATU/HOAt in DMF at 0°C, minimizing racemization while achieving >99% yield [4].
The OtBu group in H-Asp(Obzl)-OtBu·HCl is selectively cleavable under mild acidic conditions, preserving Obzl and peptide backbone integrity:
Table 3: Acidolytic Deprotection Conditions for OtBu Group
Reagent System | Time (h) | Temperature (°C) | Yield (%) | Obzl Stability |
---|---|---|---|---|
4M HCl/Dioxane | 2 | 25 | >95 | Stable |
FeCl₃ (1.5 eq)/DCM | 1.5 | 25 | 80 | Stable |
TFA/DCM (1:99) | 0.5 | 25 | 90 | Stable |
ZnBr₂ (5 eq)/DCM | 24 | 25 | 76 | Stable |
Notably, benzyl ester deprotection requires harsher conditions (e.g., HBr/AcOH or Pd/H₂), demonstrating the orthogonality of OtBu in complex syntheses [3] [6].
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